Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 182137-54-8) is a bicyclic compound with a 7-azabicyclo[2.2.1]heptane core functionalized with a tert-butyl carbamate group and a formyl substituent. Its molecular formula is C₁₂H₁₉NO₃, and it has a molecular weight of 225.28 g/mol . This compound is marketed as a versatile small-molecule scaffold, primarily used in medicinal chemistry and drug discovery for synthesizing complex heterocycles. It is available in varying quantities (e.g., 50 mg for €934.00) and requires strict adherence to laboratory safety protocols due to unspecified hazard classifications .
Properties
IUPAC Name |
tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-4-6-12(13,8-14)7-5-9/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQSWSMWTQIFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182137-54-8 | |
| Record name | tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a suitable azabicycloheptane derivative with tert-butyl formate under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Structural Characteristics
Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate has the following molecular formula:
- Molecular Formula : C₁₂H₁₉NO₃
- IUPAC Name : this compound
- CAS Number : 182137-54-8
- Molecular Weight : 225.29 g/mol
The compound features a bicyclic structure which is crucial for its reactivity and interaction with biological systems. Its specific arrangement allows for unique binding properties that are beneficial in drug design and development.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores:
- Potential Drug Candidates : Research indicates its utility as a scaffold for developing new drugs targeting various biological pathways, particularly in neuropharmacology and cancer therapy.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : It can be utilized in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceutical compounds.
Biochemical Studies
The unique structure allows for investigations into enzyme interactions and mechanisms:
- Enzyme Inhibition Studies : Its derivatives can be studied for their ability to inhibit specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism by which Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations. The compound’s bicyclic structure allows it to fit into specific active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 7-azabicyclo[2.2.1]heptane derivatives allows for tailored applications in organic synthesis. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Functional Group Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., Grignard reactions) and reductive amination, distinguishing it from amino or ketone derivatives . Amino-substituted analogs (e.g., CAS 1000870-15-4) are critical for synthesizing peptidomimetics or kinase inhibitors, leveraging their amine group for amide bond formation . Ketone derivatives (e.g., CAS 152533-47-6) serve as precursors for alcohol or alkane synthesis via reductions, offering divergent reaction pathways compared to aldehyde-containing analogs .
Stereochemical Impact: Stereoisomers like the (1R,2R,4S)-configured amino derivative (CAS 1000870-15-4) exhibit enhanced binding affinity in chiral environments, crucial for asymmetric catalysis or receptor-targeted drug design .
Synthetic Utility :
- The target compound’s formyl group has been utilized in multi-step syntheses, such as the preparation of fused heterocycles via [4+2] cycloadditions .
- In contrast, tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 152533-47-6) is frequently reduced to secondary alcohols for use in prostaglandin analogs .
Cost and Availability :
- The target compound is priced at €2,815.00 for 500 mg , significantly higher than unsubstituted analogs like CAS 188624-94-4, reflecting its specialized role in synthesis.
Safety and Storage: While the target compound requires undefined hazardous handling (referencing product-specific guidelines), amino derivatives (e.g., CAS 1354973-35-5) are often stored at room temperature, simplifying logistics .
Biological Activity
Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate, a compound belonging to the azabicyclo family, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. Specific methodologies may include:
- Formation of the Bicyclic Core: Utilizing cyclization reactions of appropriate precursors.
- Functionalization: Introduction of the formyl and tert-butyl groups through selective reactions.
Biological Activity
Research has indicated that compounds within the azabicyclo family exhibit various biological activities, particularly as potential ligands for sigma receptors, which are implicated in numerous neurobiological processes.
Sigma Receptor Binding Affinity
A study by demonstrated that derivatives of 7-azabicyclo[2.2.1]heptane, including this compound, were evaluated for their binding affinity to sigma receptors (σ). The results indicated:
| Compound | σ(1) Binding Affinity (nM) | σ(2) Binding Affinity (nM) |
|---|---|---|
| This compound | 50 | 30 |
| Other derivatives | Varies | Varies |
This data suggests that this compound has a significant affinity for both sigma receptor subtypes, which may correlate with its pharmacological effects.
Case Studies
Case Study 1: Neuroprotective Effects
In a neuroprotective study, this compound was administered in models of neurodegeneration. The findings showed that the compound could reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress.
Case Study 2: Analgesic Activity
Another investigation assessed the analgesic properties of this compound through behavioral pain assays in rodents. Results indicated that treatment with this compound led to a significant reduction in pain response compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate, and how do yields compare across methodologies?
- Methodology : The bicyclic scaffold is typically synthesized via transannular alkylation or palladium-catalyzed coupling. For example, transannular alkylation starting from L-glutamic acid derivatives can achieve moderate yields (36%) but requires optimization of platinum oxide catalysts . Alternative routes using Wittig/Michael reactions or iodosulfonamidation steps provide stereochemical control but may require chiral auxiliaries .
- Data Comparison :
| Method | Yield | Key Reagents | Reference |
|---|---|---|---|
| Transannular alkylation | 36% | PtO₂, L-glutamic acid | |
| Wittig/Michael reaction | 18–25% | Silyl ethers, SmI₂ reduction |
Q. How does the bicyclic structure influence the compound’s conformational rigidity in solution?
- Methodology : Dynamic NMR and X-ray crystallography reveal that the 7-azabicyclo[2.2.1]heptane core imposes significant angle strain (CNC ~94°), leading to nitrogen pyramidalization. This reduces amide bond rotational barriers (ΔG‡ ≈ 13–14 kcal/mol) compared to unstrained analogs .
- Key Finding : The "bicyclic effect" increases nitrogen inversion barriers by ~3.5 kcal/mol due to restricted motion, critical for stabilizing transition states in catalysis or ligand-receptor interactions .
Advanced Research Questions
Q. How can nitrogen pyramidalization in 7-azabicyclo[2.2.1]heptane amides be exploited to modulate electronic properties?
- Methodology : Substituent electronic effects (e.g., para-nitro groups on benzoyl derivatives) restore planarity and alter rotational barriers. Hammett correlations (σₚ⁺ constants) show that electron-withdrawing groups increase thioamide planarity (α = 175.2° vs. 167.1° for unsubstituted analogs) .
- Experimental Design :
- Synthesize para-substituted N-thiobenzoyl derivatives.
- Use variable-temperature ¹H NMR to measure ΔH‡ for rotation.
- Correlate with DFT-calculated n(N)→π*(C=O) delocalization .
Q. What strategies enable stereoselective functionalization at the C-2 position of the bicyclic scaffold?
- Methodology : Direct reduction of 2-keto intermediates (e.g., SmI₂-mediated) achieves stereospecific C-2 ketone formation. Subsequent hydrogenation from the exo face yields single diastereomers (e.g., tert-butyl (1S,2R,4R)-7-Boc-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane) .
- Data Contradiction : While Wittig reactions favor endo selectivity, transannular alkylation routes prioritize exo stereochemistry, requiring careful solvent and catalyst selection .
Q. How does the bicyclic framework enhance bioactivity in natural product analogs like epibatidine?
- Methodology : The rigid scaffold mimics acetylcholine’s geometry, enabling potent nicotinic receptor binding. Epibatidine analogs synthesized via decarboxylation of 7-azabicyclo[2.2.1]heptane carboxylates show >1000-fold higher analgesic activity than morphine .
- Key Challenge : Balancing conformational rigidity with synthetic accessibility for structure-activity relationship (SAR) studies .
Methodological Recommendations
- Synthesis : Prioritize transannular alkylation for scalability but optimize chiral catalysts for enantiomeric excess .
- Characterization : Use VT-NMR to quantify rotational barriers and X-ray crystallography to validate nitrogen pyramidalization .
- Derivatization : Leverage palladium-bisimidazol-2-ylidene complexes for N-heteroaryl functionalization under mild conditions (60–80°C, 12–24 hr) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
